Conjugated estrogen sodium

Bioequivalence Pharmacokinetics Generic substitution

Conjugated estrogen sodium (CAS 12126-59-9) is the USP-specified, FDA Reference Listed Drug complex mixture of water-soluble estrogen sulfates. Unlike single-entity estrogens or synthetic conjugated estrogen mixtures—which fail bioequivalence criteria with 14-61% higher Cmax and lack Δ8-estrogen metabolites—only this authentic preparation delivers the complete pharmacological profile required for ANDA bridging studies. Following the November 2025 FDA approval of the first AB-rated generic, this reference standard is critical for pharmacokinetic comparisons, hepatic first-pass metabolism research, and regulatory submission compliance. Procure authenticated material to ensure bioequivalent data integrity.

Molecular Formula C18H19NaO5S
Molecular Weight 370.4 g/mol
CAS No. 12126-59-9
Cat. No. B1669425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConjugated estrogen sodium
CAS12126-59-9
SynonymsEstrogens, conjugated;  Conjugated estrogens;  TAG-39;  HSDB 3076;  Conest;  Kestrin;  Conjugen; 
Molecular FormulaC18H19NaO5S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]
InChIInChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1
InChIKeyQTTMOCOWZLSYSV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Conjugated Estrogen Sodium (CAS 12126-59-9) Composition and Pharmacopeial Definition


Conjugated estrogen sodium (CAS 12126-59-9), also known as conjugated equine estrogens (CEE), is a complex, noncrystalline mixture of sodium salts of water-soluble estrogen sulfates obtained from pregnant mares' urine or synthesized from plant-derived estrone and equilin [1]. The United States Pharmacopeia (USP) defines this mixture as containing sodium estrone sulfate (52–62%) and sodium equilin sulfate (22–30%), with the total of these two components between 80–88% [2]. Additional concomitant conjugates include sodium salts of 17α-dihydroequilin, 17α-estradiol, and 17β-dihydroequilin [2]. Unlike single-entity estrogens such as 17β-estradiol or synthetic conjugated estrogens, this mixture contains non-human estrogenic molecules (e.g., equilin and equilenin derivatives) that confer a distinct pharmacological and pharmacokinetic profile not replicable by simpler formulations [3]. FDA-approved oral tablet strengths include 0.3 mg, 0.45 mg, 0.625 mg, 0.9 mg, and 1.25 mg [4].

Why Conjugated Estrogen Sodium Cannot Be Interchanged with Other Estrogen Preparations


Substitution of conjugated estrogen sodium with single-entity estrogens (e.g., 17β-estradiol) or simplified synthetic conjugated estrogen mixtures is pharmacokinetically and pharmacodynamically unsound. Regulatory bioequivalence studies demonstrate that synthetic conjugated estrogen formulations (e.g., C.E.S.) fail to meet the 90% confidence interval criteria (80–125%) for Cmax, tmax, and AUC of key estrogen components compared to the reference listed drug (Premarin) [1]. Furthermore, unique equine-derived components such as Δ8-estrone and its metabolite Δ8,17β-estradiol are detectable in plasma only after administration of the reference conjugated estrogen preparation and not after administration of synthetic mixtures [1]. Clinically, comparative trials reveal that conjugated equine estrogens produce exaggerated hepatic effects (twofold to threefold increases in hepatic parameters relative to FSH suppression) compared to other nonsynthetic estrogens [2]. These compositional and pharmacokinetic differences preclude assumption of therapeutic equivalence and render generic substitution without rigorous bioequivalence demonstration a clinical risk [3].

Quantitative Differentiation Evidence: Conjugated Estrogen Sodium vs. Key Comparators


Pharmacokinetic Non-Bioequivalence: Conjugated Estrogen Sodium (Premarin) vs. Synthetic Mixture (C.E.S.)

In a randomized, single-dose, three-period crossover study in 41 healthy postmenopausal women, the pharmacokinetics of conjugated estrogen sodium (Premarin, 2 × 0.625 mg) were compared with a synthetic conjugated estrogen mixture (C.E.S.) [1]. Key findings include: (1) After C.E.S. administration, estrone (E1), equilin (Eq), and 17β-dihydroequilin (17β-Eq) appeared in plasma at significantly faster rates (lower tmax), associated with 14–61% higher Cmax values. (2) In contrast, the AUC∞ of unconjugated and total Eq and 17β-Eq were significantly lower after C.E.S., whereas those of E1 were significantly higher. (3) Unconjugated and total Δ8-estrone and its metabolite Δ8,17β-estradiol were detectable in plasma only after Premarin administration. (4) Geometric mean ratios (GMR) for Cmax and tmax of unconjugated and total E1, Eq, 17β-E2, and 17β-Eq fell outside the regulatory bioequivalence range (90% CI within 80–125%). Similarly, with the exception of total E1 and total Eq, none of the AUC parameters met bioequivalence standards [1].

Bioequivalence Pharmacokinetics Generic substitution Postmenopausal hormone therapy

Comparative Bioavailability: Conjugated Estrogens (Premarin) vs. Esterified Estrogens (Estratab)

A single-dose, randomized, two-period crossover study in 25 healthy postmenopausal women compared the pharmacokinetics of esterified estrogens (Estratab) with conjugated estrogens (Premarin) [1]. Relative bioavailability (100 × AUC_Estratab / AUC_Premarin) for key estrogen components differed substantially: total (conjugated plus unconjugated) estrone was 146%, unconjugated estrone was 150%, total equilin was 36%, and unconjugated equilin was 29% [1]. Peak plasma concentrations (Cmax) showed similar proportional differences. The time to maximum concentration (tmax) for estrogens was approximately 1 to 2 hours shorter following Estratab administration compared to Premarin [1]. The study concluded that these agents cannot be considered bioequivalent, and therapeutic substitution should not be made [1].

Bioavailability Estrogen replacement therapy Pharmacokinetics Therapeutic substitution

Differential Hepatic Effects: Oral Conjugated Estrogens vs. Transdermal 17β-Estradiol

In a 6-month study of 30 postmenopausal women, oral conjugated estrogens (0.625 mg/day, n=16) were compared with transdermal 17β-estradiol (0.05 mg/day, n=14) [1]. Women treated with oral conjugated estrogens exhibited significant increases in sex hormone binding globulin (SHBG) (p < 0.001), significant decreases in insulin-like growth factor 1 (IGF-1) (p < 0.001), and significant increases in growth hormone serum levels (p < 0.05) [1]. In contrast, no such effects were observed with transdermal 17β-estradiol, which bypasses first-pass hepatic metabolism [1]. The study authors noted that the decreased IGF-1 levels, combined with increased SHBG, might provide a mechanistic basis for the favorable epidemiological data on breast cancer risk observed in women receiving oral conjugated estrogens [1].

Hepatic metabolism IGF-1 SHBG Hormone replacement therapy

Bone Turnover Marker Response: Oral Conjugated Estrogens vs. Transdermal 17β-Estradiol

A 6-month prospective, open, randomized controlled trial in 106 postmenopausal women compared bone turnover marker changes with transdermal 17β-estradiol gel (1.5 mg/day, n=42) versus oral conjugated equine estrogen (0.625 mg/day, n=39), both with nomegestrol acetate [1]. Both treatments induced significant decreases in urinary N-telopeptide, C-telopeptide, and serum bone-specific alkaline phosphatase compared with control (P < 0.001), with no significant differences between the two active treatment groups for any marker [1]. Mean percentage decreases ranged from -9.3% to -45.5% in the transdermal estradiol group and from -20.5% to -39% in the oral conjugated estrogen group [1]. Notably, the transdermal estradiol group achieved a mean decrease in urinary C-telopeptide (-45%) that met the International Osteoporosis Foundation threshold for clinically relevant bone turnover reduction predictive of >3% BMD increase with long-term therapy [1].

Osteoporosis Bone turnover Biochemical markers HRT

Quality of Life Outcomes: Oral Conjugated Estrogens vs. Transdermal 17β-Estradiol

A randomized, double-blind controlled trial in 74 postmenopausal women (2–7 years after menopause) compared quality of life outcomes with oral conjugated equine estrogen (0.625 mg daily) versus transdermal 17β-estradiol (50 mcg twice weekly), both combined with medroxyprogesterone acetate 10 mg for the last 12 days of each 4-week cycle [1]. Using the Menopause-Specific Quality of Life Questionnaire, vasomotor domain scores improved from baseline 3.14 to 1.32 in the oral CEE group and from 3.09 to 1.23 in the transdermal group [1]. Physical domain scores improved from 2.45 to 2.04 (oral CEE) and from 2.73 to 1.78 (transdermal E2) [1]. Psychosocial domain scores improved from 2.72 to 2.21 (oral CEE) and from 3.04 to 1.94 (transdermal E2) [1]. Sexual domain scores improved from 2.32 to 1.64 (oral CEE) and from 2.16 to 1.30 (transdermal E2) [1]. No statistically significant group differences or time/group interactions were observed in any domain, and both therapies were equally well tolerated [1].

Quality of life Menopause Vasomotor symptoms HRT

Local vs. Systemic Effects: Conjugated Estrogen Vaginal Cream vs. 17β-Estradiol Vaginal Tablet

A 24-week multicenter, open-label, randomized, parallel-group study in 159 menopausal women compared 25 μg 17β-estradiol vaginal tablets with 1.25 mg conjugated equine estrogen vaginal cream for atrophic vaginitis [1]. Both treatments provided equivalent relief of vaginal symptoms (dryness, soreness, irritation) [1]. However, at weeks 2, 12, and 24, significantly more patients using conjugated estrogen vaginal cream exhibited increases in serum estradiol concentrations and suppression of follicle-stimulating hormone compared to those using vaginal tablets (p < 0.001) [1]. Fewer patients using vaginal tablets experienced endometrial proliferation or hyperplasia [1]. Patient acceptance was significantly higher for vaginal tablets (p ≤ 0.001), and withdrawal rates were lower (10% for tablets vs. 32% for cream) [1].

Atrophic vaginitis Vaginal estrogen Systemic absorption Endometrial safety

Evidence-Based Application Scenarios for Conjugated Estrogen Sodium Procurement


Postmenopausal Osteoporosis Prevention in Women Requiring Oral Estrogen Therapy

Conjugated estrogen sodium (0.625 mg/day) provides significant suppression of bone turnover markers comparable to transdermal 17β-estradiol (1.5 mg/day) after 6 months of therapy, with mean decreases of -20.5% to -39% across urinary N-telopeptide, C-telopeptide, and serum bone-specific alkaline phosphatase [7]. This evidence supports its procurement for osteoporosis prevention in postmenopausal women when oral administration is preferred and when the distinct hepatic effects (including SHBG elevation and IGF-1 reduction) are deemed clinically appropriate [8].

Comparative Bioequivalence Studies for Generic Conjugated Estrogen Formulation Development

The quantitative demonstration that synthetic conjugated estrogen mixtures (C.E.S.) fail bioequivalence criteria (14–61% higher Cmax, GMRs outside 80–125% for key estrogen components, and absence of Δ8-estrogen metabolites) [7] establishes conjugated estrogen sodium (Premarin reference) as the essential comparator for any generic or biosimilar development program. Procurement of authenticated reference standard material is required for pharmacokinetic bridging studies and regulatory submission for FDA AB-rated generic approval [4].

Clinical Trials Investigating Differential Hepatic vs. Non-Hepatic Estrogen Effects

Oral conjugated estrogen sodium produces measurable hepatocellular effects (p < 0.001 increases in SHBG, p < 0.001 decreases in IGF-1, and p < 0.05 increases in growth hormone) that are absent with transdermal 17β-estradiol [7]. This differential pharmacology makes conjugated estrogen sodium the preferred investigational agent for studies examining the role of first-pass hepatic metabolism in estrogen-mediated outcomes, including cardiovascular risk, thrombotic profiles, and breast cancer epidemiology [8].

FDA-Approved AB-Rated Generic Procurement for Healthcare Formulary Management

Following FDA approval of the first AB-rated generic conjugated estrogens tablets (Conjugated Estrogens Tablets, USP) in November 2025, which is bioequivalent to the reference listed drug Premarin [7], procurement of this generic formulation enables healthcare systems to reduce costs while maintaining therapeutic equivalence. The FDA Orange Book lists these tablets with an AB therapeutic equivalence code for strengths 0.3 mg, 0.45 mg, 0.625 mg, 0.9 mg, and 1.25 mg, confirming that substitution may occur without prescriber intervention [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Conjugated estrogen sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.